2-(Fluoromethyl)benzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7FO |
|---|---|
Molecular Weight |
138.14 g/mol |
IUPAC Name |
2-(fluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H7FO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,6H,5H2 |
InChI Key |
ICHYJYHEPOAXNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CF)C=O |
Origin of Product |
United States |
Reactivity and Reaction Pathways of 2 Fluoromethyl Benzaldehyde
Reactivity of the Aldehyde Functionality
The aldehyde group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. The presence of the electron-withdrawing fluoromethyl group at the ortho position is expected to enhance this electrophilicity through an inductive effect, making the aldehyde of 2-(fluoromethyl)benzaldehyde potentially more reactive than benzaldehyde (B42025) itself in certain reactions.
Nucleophilic Addition Reactions
The carbonyl carbon of this compound is an electrophilic center that readily undergoes nucleophilic addition. The electron-withdrawing nature of the adjacent fluoromethyl group increases the partial positive charge on the carbonyl carbon, thereby activating it for attack. cymitquimica.com Common nucleophilic addition reactions applicable to aldehydes include:
Grignard Reactions: Reaction with organomagnesium halides (Grignard reagents) would lead to the formation of secondary alcohols.
Organolithium Reactions: Similar to Grignard reagents, organolithium compounds add to the carbonyl to form secondary alcohols.
Cyanohydrin Formation: The addition of hydrogen cyanide (or a cyanide salt with an acid) across the carbonyl double bond yields a cyanohydrin.
The general mechanism involves the attack of the nucleophile on the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the final alcohol product.
Condensation Reactions
This compound can participate in condensation reactions, where the initial nucleophilic addition is followed by a dehydration step to form a new double bond. These reactions are fundamental in organic synthesis for creating larger molecules.
Iminie (Schiff Base) Formation: The reaction with primary amines results in the formation of imines, also known as Schiff bases. This reaction is typically catalyzed by acid. smolecule.com
Wittig Reaction: This reaction provides a reliable method for synthesizing alkenes from aldehydes. masterorganicchemistry.com this compound would react with a phosphorus ylide (Wittig reagent) to produce a substituted styrene. The closely related 2-(trifluoromethyl)benzaldehyde (B1295035) is known to undergo Wittig-Horner reactions successfully. chemicalbook.comsigmaaldrich.com
Knoevenagel Condensation: This involves the reaction with a compound containing an active methylene (B1212753) group (e.g., malonic acid or its esters), typically catalyzed by a weak base like piperidine, to form an α,β-unsaturated product. evitachem.com
A related synthetic method involves the condensation of aldehydes with the phosphonium (B103445) salt of 2-(fluoromethyl)-4,4,6-trimethyl-1,3-oxazine, which serves as a route to (Z)-α-fluoro-α,β-unsaturated aldehydes. researchgate.net
Oxidation and Reduction Pathways
The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or sodium hypochlorite (B82951) (NaOCl) can oxidize the aldehyde functionality to yield 2-(fluoromethyl)benzoic acid. chemicalbook.com
Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, 2-(fluoromethyl)benzyl alcohol, using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or more powerful ones like lithium aluminum hydride (LiAlH₄).
Table 1: Summary of Aldehyde Functional Group Reactions
| Reaction Type | Reagent Class | Product Type |
|---|---|---|
| Nucleophilic Addition | Grignard Reagents, Organolithiums | Secondary Alcohol |
| Condensation | Primary Amines | Imine (Schiff Base) |
| Condensation | Phosphorus Ylides (Wittig Reagents) | Alkene |
| Oxidation | KMnO₄, CrO₃ | Carboxylic Acid |
| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |
Influence of the Ortho-Fluoromethyl Group on Aromatic Reactivity
The substitution pattern of an aromatic ring during electrophilic aromatic substitution (SEAr) is governed by the electronic and steric properties of the substituents already present. In this compound, both the aldehyde and the fluoromethyl groups influence the ring's reactivity and the position of attack for incoming electrophiles.
Electronic Effects on Electrophilic Aromatic Substitution
Both the aldehyde (-CHO) and fluoromethyl (-CH₂F) groups are electron-withdrawing and therefore deactivate the benzene (B151609) ring towards electrophilic attack, making it less reactive than benzene.
Aldehyde Group (-CHO): This group is strongly deactivating through both a powerful inductive effect (-I) and a resonance effect (-M), where the carbonyl group withdraws electron density from the ring. It is a meta-director.
Fluoromethyl Group (-CH₂F): This group is primarily deactivating due to the strong inductive electron withdrawal (-I) by the highly electronegative fluorine atom. vaia.combrainly.com Unlike a single fluorine substituent, which can donate electron density via resonance (+M), the insulating CH₂ unit prevents direct resonance interaction between the fluorine and the ring. wikipedia.org
The combined deactivating nature of both groups makes electrophilic substitution on this compound more difficult to achieve compared to benzene. The directing effects of the two groups determine the regioselectivity of the substitution. The aldehyde group directs incoming electrophiles to the meta positions (relative to itself, i.e., positions 4 and 6). The fluoromethyl group is a deactivating ortho, para-director. Therefore, both groups direct incoming electrophiles to position 4 (para to -CH₂F and meta to -CHO) and position 6 (ortho to -CH₂F and meta to -CHO), reinforcing substitution at these sites.
Table 2: Electronic Effects of Substituents
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |
|---|---|---|---|---|
| -CHO | Electron-withdrawing (-I) | Electron-withdrawing (-M) | Strongly Deactivating | Meta |
| -CH₂F | Electron-withdrawing (-I) | Negligible | Deactivating | Ortho, Para |
Steric Effects and Ortho-Directing Group Influence
Steric hindrance plays a crucial role in determining the final product distribution in electrophilic aromatic substitution.
Steric Hindrance: The presence of the -CH₂F group ortho to the aldehyde creates a sterically crowded environment. While the fluoromethyl group is sterically less demanding than a trifluoromethyl group, it is significantly larger than a hydrogen atom. rsc.org This steric bulk will strongly disfavor electrophilic attack at position 3 (the position between the two substituents). Attack at position 6, which is ortho to the fluoromethyl group, will also experience some steric hindrance, potentially favoring substitution at the less hindered position 4.
Combined Directing Influence: As established, the electronic effects of both substituents direct incoming electrophiles to positions 4 and 6. However, considering the steric bulk of the -CH₂F group, it is likely that substitution at position 4 (para to the fluoromethyl group) would be favored over substitution at the more sterically hindered position 6 (ortho to the fluoromethyl group). Therefore, the major monosubstitution product would be expected to be the 4-substituted derivative.
Reactions Involving the Fluoromethyl Group
The fluoromethyl group (-CH₂F) is central to the unique reactivity of the molecule. Reactions at this site primarily involve the carbon-fluorine bond and the benzylic hydrogens.
Stability of the C-F Bond in the Context of Adjacent Functionalities
The carbon-fluorine bond is the strongest single bond to carbon in organic chemistry, with a bond dissociation energy for a primary C(sp³)–F bond of approximately 110 kcal/mol (485 kJ/mol). baranlab.orgacs.org This inherent strength typically renders the C-F bond inert to many chemical conditions, allowing it to be carried through multi-step syntheses without unintended reactions. nih.gov The high electronegativity of fluorine, contrary to intuition, strengthens the C-F bond due to the significant electrostatic attraction between the highly polarized carbon and fluorine atoms. nih.gov
However, the stability of the C-F bond in this compound is moderated by its benzylic position. The proximity to the benzene ring allows for the stabilization of a potential carbocation intermediate through resonance, which can lower the activation energy for C-F bond cleavage. beilstein-journals.orgmasterorganicchemistry.com This benzylic stabilization is a key factor enabling reactions that would not occur with simple alkyl fluorides.
Activation of the C-F bond is often necessary to induce reactivity. This can be achieved through the use of strong Lewis or Brønsted acids, which coordinate to the fluorine atom. nih.govnih.gov This interaction polarizes the bond further and turns the fluorine into a better leaving group, often through hydrogen bonding. frontiersin.orgbeilstein-journals.org Studies have shown that activators like hexafluoroisopropanol (HFIP), water, or triols can facilitate nucleophilic substitution at the benzylic position. nih.govnih.gov It is also noteworthy that benzyl (B1604629) fluorides can exhibit instability, sometimes decomposing spontaneously in glass vessels, which is attributed to the formation of hydrofluoric acid (HF) that autocatalytically promotes decomposition. rsc.org
| Bond Type | Bond Dissociation Energy (kcal/mol) | Context |
| Primary C-F | ~110 | General stability of the fluoromethyl group. baranlab.org |
| C-Cl | ~78.5 | For comparison with other halogens. nih.gov |
| C-H (benzylic) | 76-90 | Weaker bond, relevant for radical reactions. beilstein-journals.org |
Potential for Further Fluorination or Defluorination
Further Fluorination The benzylic carbon in this compound can potentially undergo further fluorination to yield 2-(difluoromethyl)benzaldehyde (B1395626) or 2-(trifluoromethyl)benzaldehyde. This transformation typically involves the conversion of the benzylic C-H bonds to C-F bonds. Methods for such fluorinations often employ electrophilic fluorine sources like Selectfluor® (F-TEDA-BF₄) or N-fluorobenzenesulfonimide (NFSI). organic-chemistry.orgchinesechemsoc.orgalfa-chemistry.commdpi.com Catalyst systems, including those based on copper or iron, can mediate the site-selective fluorination of benzylic C-H bonds. organic-chemistry.org Photochemical methods, which proceed via radical intermediates under UV irradiation, also provide a pathway for benzylic C-H fluorination. chemrxiv.org
Defluorination The removal of the fluorine atom from the fluoromethyl group is a challenging transformation due to the strength of the C-F bond. Most research on defluorination focuses on the reduction of trifluoromethyl (CF₃) groups to difluoromethyl (CF₂H) groups. nih.govrsc.orgchemrxiv.orgchemrxiv.org The selective cleavage of a single C-F bond from a CF₃ group is difficult, and it has been noted that C-F bonds become stronger and shorter as more fluorine atoms are attached to the same carbon. baranlab.orgnih.gov This suggests that removing a fluorine from a -CH₂F group would be thermodynamically easier than from a -CF₃ group, though kinetically still challenging. Catalytic methods for the defluorination of perfluorinated aromatics under oxidative conditions have also been developed. acs.org However, specific protocols for the direct defluorination of monofluoromethyl arenes are not widely reported.
Mechanistic Studies of Transformation Reactions
Understanding the mechanisms of reactions involving this compound is key to predicting its behavior and designing synthetic routes. The intermediates formed and the energetic landscape of the reaction pathways are of primary interest.
Elucidation of Reaction Intermediates
The transformation of this compound can proceed through several distinct types of reactive intermediates, depending on the reaction conditions.
Carbocation Intermediates : In the presence of Lewis or Brønsted acids, the most significant intermediate is the 2-(fluoromethyl)benzyl cation . This species is formed via the heterolytic cleavage of the C-F bond, a process aided by an acid catalyst that coordinates to the fluorine atom. nih.govfrontiersin.org The resulting carbocation is stabilized by the delocalization of the positive charge across the adjacent benzene ring. beilstein-journals.orgmasterorganicchemistry.com The formation of such intermediates is strongly supported by the observation of Friedel-Crafts-type products when the reaction is performed in the presence of arene nucleophiles. nih.govnih.gov Mass spectrometry analysis of benzyl fluoride (B91410) fragmentation also points to the formation of stable benzyl or tropylium-like cations. cdnsciencepub.com
Radical Intermediates : Under photochemical conditions or in the presence of radical initiators, reactions can occur via a 2-(fluoromethyl)benzyl radical . This intermediate is typically formed through Hydrogen Atom Transfer (HAT) from the benzylic -CH₂F group, as the benzylic C-H bond is relatively weak. beilstein-journals.orgorganic-chemistry.org The resulting radical can then be trapped by various reagents, such as an electrophilic fluorine source to achieve further fluorination. chemrxiv.org
Transition States : For nucleophilic substitution reactions, computational studies on benzyl fluoride have provided insight into the structure of the transition states. These studies suggest that multiple hydrogen-bond interactions from solvent or activator molecules stabilize the departing fluoride ion, facilitating the C-F bond cleavage. beilstein-journals.org Depending on the reaction partners and conditions, the reaction can proceed through a continuum of transition states ranging from highly associative (S_N2-like) to highly dissociative (S_N1-like). nih.gov
Kinetic and Thermodynamic Considerations
The kinetics and thermodynamics of reactions involving the fluoromethyl group are largely governed by the formidable strength of the C-F bond.
Thermodynamic Considerations : The cleavage of the C-F bond is a highly endergonic process, presenting a significant thermodynamic barrier to reaction. acs.org Consequently, many reactions are either irreversible or require a strong thermodynamic driving force to proceed. For instance, C-F activation using organoaluminum reagents is driven by the formation of the extremely stable aluminum-fluoride (Al-F) bond. acs.org
Kinetic Considerations : Due to the high thermodynamic barrier, reactions involving C-F bond cleavage are often kinetically slow. Kinetic studies on the nucleophilic displacement of fluoride from benzyl fluoride confirm that these reactions require activation to proceed at a reasonable rate. rsc.org An interesting kinetic phenomenon observed in the solvolysis of benzyl fluorides is autocatalysis, where the hydrofluoric acid (HF) generated during the reaction acts as a catalyst, accelerating subsequent C-F bond cleavage. rsc.org This can lead to complex reaction profiles, including induction periods, as observed in the activation of alkyl fluorides within a supramolecular capsule. nih.gov The choice of reaction vessel can also impact kinetics, as the HF produced can react with glass (silica), altering the concentration of the true catalytic species and potentially generating other Lewis acidic silicon fluorides. rsc.org
Advanced Spectroscopic Characterization and Structural Analysis for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei. For 2-(Fluoromethyl)benzaldehyde, ¹H, ¹³C, and ¹⁹F NMR spectroscopy each provide unique and complementary information.
¹H NMR for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their chemical environments within a molecule. In this compound, the key proton signals are the aldehydic proton, the aromatic protons, and the protons of the fluoromethyl group.
The aldehydic proton (-CHO) is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group, causing its resonance to appear far downfield. The protons on the benzene (B151609) ring exhibit complex splitting patterns due to spin-spin coupling with each other. Their chemical shifts are influenced by the electronic effects of both the aldehyde and the fluoromethyl substituents. The methylene (B1212753) protons of the fluoromethyl group (-CH₂F) are split into a doublet by the adjacent fluorine atom.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| CHO | 9.9 - 10.5 | Singlet (s) | N/A |
| CH₂F | 5.0 - 5.5 | Doublet (d) | ~48 (²JHF) |
¹³C NMR for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal.
The carbonyl carbon of the aldehyde group is characteristically found at a very low field. The carbon of the fluoromethyl group is coupled to the fluorine atom, resulting in a doublet in the proton-decoupled ¹³C NMR spectrum. The aromatic carbons show a range of chemical shifts depending on their position relative to the substituents. The carbon atom attached to the fluoromethyl group (C2) and the carbon atom of the aldehyde group (C1) are quaternary and typically show weaker signals.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
|---|---|---|
| C=O | 190 - 193 | Singlet (s) |
| C1 | 135 - 138 | Singlet (s) |
| C2 | 138 - 142 | Doublet (d) |
| C3 | 128 - 130 | Singlet (s) |
| C4 | 129 - 131 | Singlet (s) |
| C5 | 127 - 129 | Singlet (s) |
| C6 | 133 - 135 | Singlet (s) |
¹⁹F NMR for Fluorine Environment and Coupling Analysis
Fluorine-19 NMR (¹⁹F NMR) is a powerful technique for organofluorine compounds. In this compound, the ¹⁹F NMR spectrum would show a signal for the single fluorine environment of the -CH₂F group. This signal would be split into a triplet due to coupling with the two adjacent protons.
Predicted ¹⁹F NMR Data for this compound
| Fluorine Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
|---|
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of bonds.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is particularly useful for identifying characteristic functional groups. The spectrum of this compound would be dominated by the strong absorption of the carbonyl (C=O) group of the aldehyde.
Key expected vibrational frequencies include the C-H stretching of the aldehyde and aromatic ring, the C=O stretching of the aldehyde, C=C stretching of the aromatic ring, and the C-F stretching of the fluoromethyl group.
Predicted FTIR Data for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Aldehyde C-H | Stretch | 2900 - 2800, 2800 - 2700 | Weak (often two bands) |
| Aldehyde C=O | Stretch | 1710 - 1685 | Strong |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Strong |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR. While strong polar groups like C=O give strong FTIR signals, non-polar and symmetric bonds often produce strong Raman signals. For this compound, the aromatic ring vibrations are expected to be prominent in the Raman spectrum. The C=O stretch will also be present, though typically weaker than in the IR spectrum. The C-F stretch is generally a weak scatterer in Raman spectroscopy.
Table of Compounds
| Compound Name |
|---|
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structural features of 2-(Trifluoromethyl)benzaldehyde (B1295035) through its fragmentation patterns. The molecular formula for 2-(Trifluoromethyl)benzaldehyde is C₈H₅F₃O, corresponding to a molecular weight of approximately 174.12 g/mol . wikipedia.orgsigmaaldrich.comchemicalbook.comfishersci.at In mass spectrometry, this compound would exhibit a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 174.
The fragmentation of 2-(Trifluoromethyl)benzaldehyde under electron ionization is characteristic of substituted aromatic aldehydes. Common fragmentation pathways include the loss of a hydrogen atom or the formyl group (-CHO). libretexts.org The electron-withdrawing nature of the trifluoromethyl group significantly influences the fragmentation. Analysis of related fluorinated benzaldehydes provides insight into expected patterns. For instance, fragmentation often involves the cleavage of bonds adjacent to the carbonyl group, leading to the loss of the formyl radical (a mass loss of 29) to produce a C₇H₄F₃⁺ fragment. libretexts.org Further fragmentation may involve the loss of fluorine atoms or the entire trifluoromethyl group, creating distinctive signals in the mass spectrum that help confirm the substituent's position on the aromatic ring. The stability of the aromatic ring means it often remains intact, serving as a stable core during fragmentation.
Table 1: Expected Mass Spectrometry Data for 2-(Trifluoromethyl)benzaldehyde
| Feature | Description | Reference |
|---|---|---|
| Molecular Formula | C₈H₅F₃O | sigmaaldrich.com |
| Molecular Weight | 174.12 g/mol | sigmaaldrich.com |
| Molecular Ion Peak [M]⁺ | m/z 174 |
| Key Fragmentation | Loss of -CHO group (m/z 145) | libretexts.org |
X-ray Crystallography for Solid-State Structural Determination
While specific single-crystal X-ray diffraction data for 2-(Trifluoromethyl)benzaldehyde is not prominently available in the reviewed literature, structural insights can be gained from its derivatives. A notable example is the compound (2E,6E)-2,6-bis[2-(trifluoromethyl)benzylidene]cyclohexanone, which is synthesized via an Aldol (B89426) condensation reaction between two molecules of 2-(Trifluoromethyl)benzaldehyde and one molecule of cyclohexanone (B45756). researchgate.net
The crystallographic analysis of this derivative reveals significant structural details that are influenced by the parent aldehyde. The study of the (2E,6E)-2,6-bis[2-(trifluoromethyl)benzylidene]cyclohexanone crystal provides a tangible example of how the 2-(trifluoromethyl)phenyl group arranges itself in a solid-state lattice. researchgate.netresearchgate.net
The crystal structure of this derivative was determined to be monoclinic, with the space group P2₁/n. researchgate.net The asymmetric unit consists of two 2-(trifluoromethyl)benzylidene groups linked by a cyclohexanone moiety. researchgate.net The bond lengths and angles within the benzylidene portions are consistent with standard values for such structures, providing indirect information about the geometry of the parent 2-(Trifluoromethyl)benzaldehyde molecule. researchgate.net
Table 2: Crystallographic Data for (2E,6E)-2,6-bis[2-(trifluoromethyl)benzylidene]cyclohexanone
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₂₂H₁₆F₆O | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/n | researchgate.net |
| a | 8.426(2) Å | researchgate.net |
| b | 15.205(4) Å | researchgate.net |
| c | 14.900(4) Å | researchgate.net |
| β | 93.031(6)° | researchgate.net |
| Volume | 1906.4 ų | researchgate.net |
| Z | 4 | researchgate.net |
Chiroptical Spectroscopy (if enantiomers are involved)
2-(Trifluoromethyl)benzaldehyde itself is an achiral molecule, meaning it does not have enantiomers and therefore does not exhibit optical activity on its own. However, it has been effectively utilized as a chiral derivatizing agent or probe in the field of chiroptical spectroscopy. acs.orgacs.org This application is particularly relevant in the analysis of chiral molecules, such as amino acids. acs.orgacs.org
The aldehyde group of 2-(Trifluoromethyl)benzaldehyde can react with the primary amine group of a chiral analyte, like an amino acid, to form a chiral Schiff base. acs.org This new, larger molecule incorporates the stereocenter of the original analyte, making the entire derivative chiral. The chiroptical properties of this new derivative can then be analyzed to deduce the stereochemistry of the original molecule. acs.org
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, and it becomes applicable to 2-(Trifluoromethyl)benzaldehyde when it is used as a chiral probe. A recent study highlights a novel method for the chiral analysis of amino acids using 2-(Trifluoromethyl)benzaldehyde. acs.org
In this method, 2-(Trifluoromethyl)benzaldehyde reacts with chiral amino acids in an aqueous solution under alkaline conditions to form a stable Schiff base. acs.org The resulting amino acid-Schiff base derivatives are chiral and exhibit a strong Cotton effect, which is the differential absorption of left and right circularly polarized light. acs.org These derivatives show strong UV absorption at wavelengths above 260 nm, a region suitable for CD analysis. acs.org
The CD spectra of these derivatives provide critical information, enabling the assignment of the absolute configuration of the amino acids, the determination of their enantiomeric composition, and their total concentration. acs.org This demonstrates a practical and innovative application of the otherwise achiral 2-(Trifluoromethyl)benzaldehyde in advanced structural and stereochemical analysis. acs.orgresearchgate.net
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, allowing for the prediction of molecular properties through the solution of the Schrödinger equation. Methods like Density Functional Theory (DFT) and ab initio calculations are commonly used. For a molecule like 2-(Fluoromethyl)benzaldehyde, these calculations would typically be performed using a basis set such as 6-311++G(d,p) to ensure a high degree of accuracy in the results.
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
Theoretical calculations would identify the most stable conformers. It is expected that the planarity of the benzaldehyde (B42025) moiety would be a key feature, but the rotation of the -CH₂F group would lead to different staggered or eclipsed conformations. The relative energies of these conformers would be calculated to determine the most probable structure at a given temperature. While specific published data for this compound is scarce, the analysis would typically yield optimized geometric parameters like those hypothetically illustrated in the table below.
Table 1: Hypothetical Optimized Geometrical Parameters for a Stable Conformer of this compound (Note: This table is illustrative of expected output from a DFT calculation and is not based on published experimental or calculated data.)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | C=O (aldehyde) | ~1.21 |
| C-C (ring-aldehyde) | ~1.48 | |
| C-C (ring-CH₂F) | ~1.51 | |
| C-F | ~1.39 | |
| Bond Angles (°) | C-C-O (aldehyde) | ~124 |
| C-C-H (aldehyde) | ~116 | |
| C-C-F | ~110 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring, while the LUMO would likely be centered on the electron-withdrawing aldehyde group. The presence of the electronegative fluorine atom would influence the energies of these orbitals.
Table 2: Representative FMO Parameters (Note: These values are representative for similar aromatic aldehydes and are for illustrative purposes only.)
| Parameter | Typical Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.5 to -2.5 |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of varying electrostatic potential, typically color-coded. Red areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are prone to nucleophilic attack.
For this compound, the MEP surface would show a significant region of negative potential (red) around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. Conversely, the hydrogen atom of the aldehyde group and the region around the fluorine atom would exhibit positive or near-positive potential (blue or green), indicating their electrophilic character. The aromatic ring would show a mixed potential, influenced by the attached functional groups.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by transforming the calculated wave function into localized orbitals.
In this compound, NBO analysis would quantify the charge distribution on each atom, confirming the polarity of bonds like C=O, C-F, and C-H. It would also reveal important intramolecular interactions, such as the hyperconjugative stabilization arising from the interaction of the lone pairs on the oxygen and fluorine atoms with adjacent antibonding orbitals. These interactions are crucial for understanding the molecule's stability and conformational preferences.
Theoretical vibrational frequency calculations are used to predict a molecule's infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes and their corresponding frequencies can be determined.
For this compound, these calculations would predict the characteristic frequencies for its functional groups. Key vibrational modes would include:
C=O stretch: A strong absorption band, typically expected in the 1700-1720 cm⁻¹ region for aromatic aldehydes.
Aromatic C-H stretch: Occurring above 3000 cm⁻¹.
Aldehyde C-H stretch: Usually appearing as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.
C-F stretch: A strong band expected in the 1000-1100 cm⁻¹ range.
Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.
Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to achieve better agreement with experimental spectra. A comparison between the scaled theoretical spectrum and an experimental spectrum allows for a definitive assignment of the observed absorption bands to specific molecular vibrations.
Reaction Mechanism Elucidation via Transition State Calculations
Transition state (TS) calculations are a cornerstone of computational chemistry for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, these calculations can identify the high-energy transition state structures that connect reactants to products, thereby determining the reaction pathway and its energetic feasibility. While specific transition state calculations for this compound are not extensively detailed in publicly available literature, studies on analogous substituted benzaldehydes provide a robust framework for understanding its reactivity.
Density Functional Theory (DFT) is a commonly employed method for these calculations. For instance, the mechanism of reactions involving the aldehyde group, such as the formation of hemiaminals and Schiff bases, has been investigated for a range of substituted benzaldehydes. A study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole identified three key transition states at the DFT (B3LYP)/6-31+G(d) level of theory:
TS1: Corresponds to the initial nucleophilic attack and hydrogen transfer, leading to a hemiaminal intermediate.
TS2: Characterizes an internal rearrangement of the molecular rings.
TS3: Represents the dehydration step (elimination of a water molecule) to form the final Schiff base product.
The study analyzed how different substituents on the benzaldehyde ring affect the energetics of these transition states. The presence of an electron-withdrawing group, such as the fluoromethyl group in this compound, is expected to influence the reaction energetics significantly. Electron-withdrawing groups generally increase the electrophilicity of the aldehyde's carbonyl carbon, which could lower the energy barrier for the initial nucleophilic attack (TS1).
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its physicochemical properties. These models are built by calculating a set of numerical parameters, or "descriptors," that encode structural, electronic, and steric features of the molecules.
A notable QSPR study focused on predicting the ¹⁷O NMR carbonyl chemical shifts for a set of 50 substituted benzaldehydes. This property is a sensitive probe of the electronic environment around the carbonyl group and serves as a valuable reactivity index. The study highlights how computational descriptors can be used to build predictive models for spectroscopic properties.
The methodology involved several computational steps:
Geometry Optimization: The 3D structures of the 50 benzaldehydes in the training set were optimized using the semi-empirical PM3 level of theory.
Descriptor Calculation: A variety of electronic and steric descriptors were calculated to quantify the properties of the benzene ring, the aldehyde group, and the bond connecting them.
Model Building: Using the calculated descriptors, a quantitative relationship was established to predict the ¹⁷O chemical shifts.
The performance of the QSPR model was compared against purely theoretical (DFT) calculations and empirical approaches. The results demonstrated that a well-constructed QSPR model could effectively predict the chemical property with high accuracy. The types of descriptors used in such studies are critical for the model's success and typically include:
| Descriptor Category | Examples | Information Encoded |
| Electronic | Partial atomic charges, Dipole moment | Distribution of electrons within the molecule |
| Steric | Molecular volume, Surface area | Size and shape of the molecule and its substituents |
| Topological | Connectivity indices | Atom connectivity and branching of the molecular skeleton |
| Quantum-Chemical | HOMO/LUMO energies, Hardness, Softness | Reactivity and electronic transition properties |
Such QSPR studies, focused on chemical properties rather than biological activity, are instrumental in understanding how structural modifications—like the introduction of a fluoromethyl group at the ortho position—systematically influence the fundamental chemical and physical properties of a molecule.
Applications of 2 Fluoromethyl Benzaldehyde As a Synthetic Building Block in Academic Research
Precursor for Advanced Organic Syntheses
2-(Fluoromethyl)benzaldehyde, while a specific and less common reagent, serves as a valuable precursor in advanced organic synthesis. Its utility is largely derived from the unique electronic properties conferred by the fluoromethyl group, which influences the reactivity of the aromatic ring and the aldehyde function. Although direct research on this compound can be limited, its applications can be understood through the well-documented reactivity of analogous fluorinated benzaldehydes, such as its trifluoromethyl counterparts. These related compounds are widely used as key intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comgoogle.com The principles of these syntheses are often applicable to this compound, making it a building block for creating complex and biologically relevant molecules.
Synthesis of Fluorinated Heterocycles
The aldehyde functional group of this compound is a key reactive site for the construction of heterocyclic rings. In academic research, aldehydes are crucial starting materials for condensation reactions with various difunctional compounds to yield a wide array of heterocyclic systems. For instance, research has shown that trifluoromethyl-ynones, when reacted with 2-aminobenzaldehyde (B1207257) derivatives, can produce trifluoromethyl-substituted quinolines through a tandem ring-closing sequence. worktribe.com This highlights a general strategy where a fluorinated benzaldehyde (B42025) can act as the electrophilic partner in cyclization reactions.
Similarly, the synthesis of other fluorinated heterocycles, such as pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines, often involves precursors that are synthesized from fluorinated ketones and cyanoacetamides. researchgate.net By analogy, this compound can be envisioned as a key component in multicomponent reactions to generate novel fluorinated heterocycles, which are of significant interest in medicinal chemistry and materials science. mdpi.comresearchgate.net The reaction of a fluorinated benzaldehyde with amines and a thiocyanate (B1210189) source, for example, can lead to the formation of fluoromethyl-substituted thiazoles. chim.it
Construction of Complex Molecular Architectures
The development of efficient methods for the rapid construction of complex molecular architectures is a central theme in modern organic chemistry. rsc.orgunipd.it this compound and its analogs are valuable building blocks in this context. chemimpex.com The electron-withdrawing nature of the fluoromethyl group enhances the electrophilicity of the aldehyde, making it a potent reactant in various carbon-carbon bond-forming reactions.
Research on related compounds demonstrates their role in creating intricate molecular structures. For example, 2-(trifluoromethyl)benzaldehyde (B1295035) has been used to prepare complex dihydropyridine (B1217469) derivatives and vinyl-phenyl methoxyacrylates through reactions like the Wittig-Horner reaction. sigmaaldrich.com These reactions showcase how the aldehyde group can be transformed to build larger, more complex scaffolds. Multicomponent reactions, which enable the assembly of several simple starting materials into a complex product in a single step, are particularly powerful. researchgate.net Fluorinated benzaldehydes can serve as a key component in such reactions, allowing for the efficient synthesis of diverse and complex molecules. smolecule.com
| Reaction Type | Reactants | Product Class | Reference |
| Wittig-Horner | 2-(Trifluoromethyl)benzaldehyde, Phosphonate ylide | Substituted acrylates | sigmaaldrich.com |
| Tandem Ring Closure | Trifluoromethyl-ynone, 2-Aminobenzaldehyde | CF3-Quinolines | worktribe.com |
| Multicomponent Reaction | Aldehyde, Amine, Isocyanide | Peptidomimetics | researchgate.net |
Derivatization for Labeling and Probing Studies
In analytical and surface chemistry, fluorinated benzaldehydes serve as important derivatizing agents. Chemical derivatization is a technique used to modify a substance to make it more suitable for analysis, often by introducing a tag that can be easily detected. Fluorine is an excellent element for this purpose due to its low natural abundance on many surfaces and its detectability by techniques like X-ray Photoelectron Spectroscopy (XPS). osti.gov
While direct studies on this compound are not abundant, its close analog, 4-(trifluoromethyl)benzaldehyde (B58038) (TFBA), is frequently used as a derivatization reagent to specifically label primary amino groups on surfaces. osti.govresearchgate.net The aldehyde group reacts with the primary amine to form a Schiff base (an imine), effectively tagging the amine with a fluorine-containing group. This allows for the quantification and characterization of amino groups on various materials, including plasma-polymerized films. osti.gov This principle can be extended to this compound for similar applications in surface analysis and for creating probes to study biological interactions.
Role in the Development of New Fluorinated Materials (e.g., polymers, coatings)
The incorporation of fluorine into polymers and other materials can dramatically alter their properties. Fluorinated materials often exhibit enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics. lookchem.com Fluorinated benzaldehydes, including this compound, can be used as monomers or building blocks for these advanced materials. smolecule.comchemimpex.com
Enhancing Material Properties (e.g., thermal stability, chemical resistance)
The unique properties of the carbon-fluorine bond are key to the enhanced performance of fluorinated materials. Research on various fluorinated benzaldehydes shows their utility in producing high-performance polymers and coatings. For example, compounds like 4,5-difluoro-2-(trifluoromethyl)benzaldehyde (B168552) are used as building blocks for polymers with improved thermal and chemical resistance, which are valuable for durable coatings and insulation. Similarly, other isomers are employed to create advanced materials for electronics and other applications requiring resistance to harsh environments. chemimpex.comchemimpex.com The inclusion of the fluoromethyl group from this compound into a polymer backbone is expected to confer similar benefits, such as increased durability and stability.
| Material Type | Application | Enhanced Property | Reference |
| High-Performance Polymers | Coatings, Insulation | Thermal & Chemical Resistance | |
| Specialty Polymers | Electronics | Durability, Resistance | |
| Advanced Materials | General | Durability, Stability | chemimpex.comchemimpex.com |
Intermediate in the Synthesis of Research Probes
Research probes are specialized molecules designed to investigate biological processes or to detect and quantify other chemical species. The unique properties of fluorinated compounds make them excellent candidates for the development of such probes. This compound can serve as a key intermediate in the synthesis of these tools. For example, its derivatives can be used to create fluorescent probes for biological imaging. The hydroxyl group on a related compound, 2-fluoro-3-hydroxy-4-(trifluoromethyl)benzaldehyde, allows for conjugation to other molecules, demonstrating a pathway for creating targeted probes. vulcanchem.com
Furthermore, the reactivity of the aldehyde group allows for its incorporation into systems designed to interact with specific biological targets. The electron-withdrawing nature of the fluoromethyl group can influence the reactivity and binding affinity of the final probe molecule. This makes this compound a valuable starting point for synthesizing a range of research probes used in chemistry, biology, and medicine.
Development of Chemical Tools for Biological or Material Science Research (excluding clinical/drug properties)
While specific academic literature detailing the use of this compound for creating chemical tools is not widely available, the closely related trifluoromethyl-substituted benzaldehydes are frequently employed for these purposes. These compounds serve as valuable precursors for constructing molecules with tailored functions in biological imaging and material science. The principles demonstrated with these analogues highlight the potential applications for this compound.
In the realm of biological research, fluorinated benzaldehydes are instrumental in the development of fluorescent probes. For instance, 2-Hydroxy-4-(trifluoromethyl)benzaldehyde has been utilized as a building block for creating fluorescent tools for biological imaging, which can help researchers visualize and track cellular processes. The trifluoromethyl group in these probes can enhance their photophysical properties and metabolic stability.
In material science, the focus is often on creating high-performance polymers. The incorporation of fluorine can significantly improve thermal and chemical resistance. Research has shown that derivatives like 2-Fluoro-6-(trifluoromethyl)benzaldehyde are used as intermediates in the production of specialty polymers and resins with superior stability, making them suitable for demanding applications. chemimpex.com Similarly, 2,5-Bis(trifluoromethyl)benzaldehyde is employed in the synthesis of advanced materials where its trifluoromethyl groups impart significant electron-withdrawing properties, influencing the final material's characteristics. a2bchem.com
| Compound | Application Area | Specific Use | Reference |
|---|---|---|---|
| 2-Hydroxy-4-(trifluoromethyl)benzaldehyde | Biological Research | Development of fluorescent probes for cellular imaging. | |
| 2-Fluoro-6-(trifluoromethyl)benzaldehyde | Material Science | Intermediate for specialty polymers and resins with enhanced chemical and thermal stability. | chemimpex.com |
| 2,5-Bis(trifluoromethyl)benzaldehyde | Material Science | Building block for advanced materials, leveraging strong electron-withdrawing properties. | a2bchem.com |
Stereoselective Synthesis Utilizing Chiral Derivatives
The development of methods to create chiral molecules with high enantiomeric purity is a significant goal in organic synthesis. Research has demonstrated a pathway for the preparation and use of chiral (fluoromethyl)benzaldehyde derivatives as building blocks in stereoselective synthesis.
A notable study outlines a method for preparing chiral 4-(1-fluoromethyl)phosphonobenzaldehydes . researchgate.net This process begins with the Abramov reaction between dimenthyl phosphite (B83602) and 4-diethoxymethylbenzaldehyde. researchgate.net The resulting product is a mix of stereoisomers, which are then separated to yield enantiomerically pure (1S)- and (1R)-1-hydroxyphosphonates. researchgate.net Following the removal of the acetal (B89532) protection group, these chiral hydroxyphosphonates are treated with (diethylamino)trifluorosulfurane (DAST), which converts the hydroxyl group into a fluorine atom, thereby yielding the final chiral 4-(1-fluoromethyl)phosphonobenzaldehydes. researchgate.net
These enantiomerically pure building blocks are valuable for subsequent synthetic applications. The same study demonstrated their utility by using them as key reactants in the synthesis of phosphotyrosine analogues, which are important molecules for studying cellular signaling pathways. researchgate.net This approach showcases how chiral derivatives, originating from a related benzaldehyde, can be synthesized and employed to construct complex, optically active target molecules. researchgate.net
| Step | Description | Key Reagents/Intermediates | Outcome | Reference |
|---|---|---|---|---|
| 1 | Abramov Reaction | Dimenthyl phosphite, 4-Diethoxymethylbenzaldehyde | Mixture of (1S)- and (1R)-1-hydroxyphosphonate stereoisomers. | researchgate.net |
| 2 | Stereoisomer Separation | Chromatographic methods | Enantiomerically pure (1S)- and (1R)-1-hydroxyphosphonates. | researchgate.net |
| 3 | Fluorination | (Diethylamino)trifluorosulfurane (DAST) | Chiral 4-(1-fluoromethyl)phosphonobenzaldehydes. | researchgate.net |
| 4 | Application | Chiral 4-(1-fluoromethyl)phosphonobenzaldehydes | Synthesis of phosphotyrosine analogues. | researchgate.net |
Future Research Directions and Challenges
Development of More Efficient and Selective Synthetic Routes
While 2-(Fluoromethyl)benzaldehyde is a valuable intermediate, many current synthetic routes present significant challenges that limit their large-scale and environmentally friendly application. google.comgoogle.com Existing methods often suffer from drawbacks such as harsh reaction conditions, the use of stoichiometric and hazardous reagents, low yields, and the generation of substantial waste streams. google.com
Future research must prioritize the development of catalytic, atom-economical, and sustainable synthetic pathways. Key areas of focus should include:
Catalytic C-H Functionalization: Directing the selective oxidation of the methyl group of 2-methylbenzotrifluoride (B133577) would be an ideal route, avoiding the need for pre-functionalized substrates. cas.cn
Novel Fluorination Strategies: Investigating milder and more selective fluorinating agents to introduce the fluoromethyl group could circumvent the harsh conditions often required.
Flow Chemistry: Implementing continuous flow processes could offer better control over reaction parameters, improve safety, and facilitate easier scale-up compared to traditional batch methods.
Biocatalysis: Exploring enzymatic transformations could provide highly selective and environmentally benign routes to the target molecule under mild conditions.
Overcoming these synthetic hurdles is critical for improving the economic viability and environmental footprint of processes utilizing this compound.
Table 1: Comparison of Selected Synthetic Routes to this compound and Future Directions
| Starting Material | Key Reagents/Conditions | Reported Challenges | Future Research Focus |
|---|---|---|---|
| o-Trifluoromethyl benzal fluoride (B91410) | 95% Sulfuric acid, 90-120°C | Large volume of acid waste, HF gas generation, equipment corrosion. google.comgoogle.com | Development of solid acid catalysts or alternative non-corrosive hydrolysis methods. |
| 2-Bromobenzotrifluoride | Magnesium, N-methyl-N-phenylformamide | Expensive raw materials, stringent Grignard reaction conditions, high cost. google.com | Exploring palladium-catalyzed carbonylation reactions with syngas as a more cost-effective C1 source. |
| o-Trifluoromethyl aniline | Diazotization, formoxime | Multiple reaction steps, low yield, significant pollution, high cost. google.comgoogle.com | Designing one-pot or tandem reactions to reduce the number of steps and improve overall efficiency. |
| 2-(Trifluoromethyl)dichlorotoluene | Water, C1-C4 fatty acids, high temp/pressure | Requires specialized high-pressure equipment. google.com | Investigation of phase-transfer catalysis to enable the reaction under milder, ambient pressure conditions. google.com |
Exploration of Novel Reactivity Patterns
The chemical behavior of this compound is primarily dictated by the interplay between the electrophilic aldehyde group and the electron-withdrawing fluoromethyl substituent. While its participation in standard aldehyde transformations like oxidation, reduction, and nucleophilic additions is known, there is significant scope for exploring more complex and novel reactivity. nbinno.comnbinno.com
Future investigations could focus on leveraging the unique electronic properties of the molecule to forge new reaction pathways. For example, the aldehyde can be a substrate in sophisticated transformations such as N-Heterocyclic Carbene (NHC) catalyzed reactions. acs.org This could open avenues for generating complex molecular architectures through processes like aryl acylation and migration. acs.org Furthermore, its use in multicomponent reactions could provide rapid access to diverse molecular scaffolds.
Another promising area is its application in transition-metal-catalyzed cross-coupling reactions. While the aldehyde itself is not a typical coupling partner, its derivatives could be. Moreover, exploring its potential in C-H activation reactions, where the fluoromethyl group might act as a directing or modulating group, could lead to innovative methods for constructing intricate organic molecules. cas.cn Nickel-catalyzed cross-dehydrogenative coupling, a strategy that enables direct bond formation between C-H bonds, represents another frontier where aldehydes like this compound could serve as acyl radical precursors. acs.org
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry offers powerful tools to accelerate the development of synthetic methods and to understand and predict chemical reactivity, yet its application to this compound remains an underexplored area. Advanced computational modeling can provide deep mechanistic insights, guide experimental design, and reduce the trial-and-error inherent in chemical research.
Future research efforts should employ computational techniques for several key objectives:
Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) and other quantum mechanical methods to model transition states and reaction pathways for both existing and proposed synthetic routes. This can help identify rate-limiting steps and by-product formation pathways, thereby guiding the optimization of reaction conditions.
Catalyst Design: Computationally screening potential catalysts for new synthetic transformations involving this compound. This can accelerate the discovery of more efficient and selective catalysts for its synthesis or its conversion into higher-value products.
Predicting Reactivity: Modeling the electronic structure of the molecule to quantify the influence of the fluoromethyl group on the reactivity of the aldehyde and the aromatic ring. This can help predict its behavior in novel, unexplored reactions. mdpi.com
Property Prediction: Using quantitative structure-property relationship (QSPR) models to predict the physicochemical and biological properties of novel derivatives synthesized from this compound, aiding in the rational design of new pharmaceuticals and materials.
Integrating computational modeling with experimental work will create a synergistic feedback loop, enabling a more rational and efficient exploration of the chemistry of this important intermediate.
Expansion of Applications as a Versatile Synthetic Intermediate
This compound is recognized as a key building block for pharmaceuticals, agrochemicals, and materials science. chemimpex.comnbinno.com The presence of the fluoromethyl group can enhance properties such as metabolic stability, bioavailability, and lipophilicity, making it a valuable moiety in drug design. chemimpex.comnbinno.com It has been utilized in the synthesis of compounds targeting neurological and cardiovascular conditions, as well as in the creation of antimalarial agents. chemimpex.comsigmaaldrich.com
Despite its current uses, the full potential of this compound as a versatile synthetic intermediate is far from realized. Future research should aim to expand its application in several high-impact areas:
Medicinal Chemistry: Systematically exploring its use in the synthesis of diverse heterocyclic libraries to screen for new biological activities. Its role as a precursor for antitubercular drug candidates, for example, highlights its potential in addressing infectious diseases. mdpi.com
Agrochemicals: Designing and synthesizing new generations of pesticides and herbicides where the fluoromethylphenyl moiety could lead to enhanced efficacy or improved environmental profiles.
Materials Science: Incorporating this building block into advanced polymers and functional materials. The fluorine content can impart desirable properties such as thermal stability, chemical resistance, and specific optical characteristics. innospk.com
Chemical Probes and Diagnostics: Developing novel fluorescent probes or imaging agents for biological systems, leveraging the unique properties imparted by the fluoromethyl group.
A significant challenge will be to develop synthetic methodologies that allow for the late-stage introduction of the 2-(fluoromethyl)phenyl group into complex molecules, which is highly desirable in drug discovery programs. acs.org Broadening the synthetic utility and accessibility of this intermediate will ensure its continued importance in both academic and industrial research.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-(Fluoromethyl)benzaldehyde in laboratory settings?
- Methodological Answer : Immediate first aid measures include flushing eyes with water for 10–15 minutes and washing skin with soap and water for 15 minutes if exposed. Contaminated clothing must be removed and washed before reuse. Due to limited toxicological data, researchers should consult safety data sheets of structurally similar aldehydes (e.g., 4-(Bromomethyl)benzaldehyde) and assume precautionary measures for acute toxicity .
Q. How is this compound typically synthesized, and what are common intermediates?
- Methodological Answer : Synthesis often involves halogenation or fluorination of benzaldehyde derivatives. For example, analogous compounds like 2,3-difluorobenzaldehyde are synthesized via multi-step reactions starting from ethyl ester hydrochlorides and benzaldehyde precursors under controlled temperatures (35–55°C). Optimization of temperature and catalyst selection is critical to avoid by-products like benzoic acid derivatives .
Q. What role does the fluorine substituent play in the compound’s reactivity and biological interactions?
- Methodological Answer : The fluorine atom enhances electrophilicity at the aldehyde group, increasing reactivity in nucleophilic additions. In biological systems, it improves binding affinity to enzymes or receptors, as seen in fluorinated analogs used in metabolic pathway studies. Computational modeling (e.g., DFT) can predict electronic effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?
- Methodological Answer : Discrepancies may arise from reaction conditions (e.g., solvent purity, catalyst loading). Systematic studies using Design of Experiments (DoE) frameworks can isolate variables. For example, temperature gradients (35–55°C) in fluorobenzaldehyde synthesis showed non-linear yield relationships, suggesting kinetic vs. thermodynamic control .
Q. What advanced analytical techniques are required to characterize degradation products of this compound under oxidative conditions?
- Methodological Answer : GC-MS and NMR are essential for identifying by-products like fluorinated benzoic acids or epoxides. For instance, catalytic oxidation of styrene derivatives using Ce-MOFs produced benzaldehyde as a major product (80% selectivity), validated via GC-MS and ¹H NMR . Degradation pathways should also be modeled using software like Gaussian or ADF.
Q. How can researchers address gaps in toxicological data for this compound?
- Methodological Answer : EFSA’s group-based evaluation approach for hydroxy-/alkoxy-benzyl derivatives can be adapted. If in vitro assays (e.g., Ames test) indicate mutagenicity, follow OECD guidelines for in vivo studies. Structural analogs (e.g., 2-hydroxy-4-methoxybenzaldehyde) with existing toxicological profiles may serve as proxies .
Q. What strategies optimize the selectivity of this compound in multi-step organic syntheses?
- Methodological Answer : Protecting group strategies (e.g., acetal formation) can prevent unwanted aldehyde reactions. For example, fluorobenzaldehyde derivatives used in pharmaceutical intermediates require stoichiometric control of Grignard reagents to avoid over-alkylation. Reaction monitoring via inline FTIR or HPLC ensures real-time adjustments .
Q. How do environmental factors (pH, temperature) influence the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies should follow ICH Q1A guidelines. For example, 4-hydroxybenzaldehyde degrades rapidly at pH >7, forming quinone derivatives. For this compound, accelerated stability testing at 40°C/75% RH with UPLC analysis can identify degradation kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
